[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine

CNS drug discovery Lipophilicity optimization ADME property tuning

Medicinal chemists targeting CNS 5-HT2 receptors need building blocks with validated activity and balanced logP. This 3-(aminomethyl)-1-(2-phenylethyl)pyrrolidine (CAS 91904-23-3) solves both: • Validated 5-HT2 antagonist scaffold (Fujio et al.)-bypass multi-step pyrrolidine synthesis. • CNS-optimized logP ~1.38, +0.20 logP vs. benzyl analog for improved BBB permeability without exceeding developability thresholds. • Primary amine handle enables rapid library diversification via amide coupling, reductive amination, or sulfonamide formation.

Molecular Formula C13H20N2
Molecular Weight 204.317
CAS No. 91904-23-3
Cat. No. B2571586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine
CAS91904-23-3
Molecular FormulaC13H20N2
Molecular Weight204.317
Structural Identifiers
SMILESC1CN(CC1CN)CCC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c14-10-13-7-9-15(11-13)8-6-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2
InChIKeyFJHBXXSVOVHAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

C-(1-Phenethyl-pyrrolidin-3-yl)-methylamine (CAS 91904-23-3): A Differentiated 3-(Aminomethyl)pyrrolidine Intermediate for CNS Ligand Design


[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine (CAS 91904-23-3, C13H20N2, MW 204.31) is a disubstituted pyrrolidine bearing a primary aminomethyl group at the 3-position and a phenylethyl substituent on the ring nitrogen. The compound is commercially available at ≥95% purity from multiple vendors [1] and serves as a key synthetic intermediate for bioactive molecules, most notably potent 5-HT2 receptor antagonists [2]. Its structural features—a conformationally constrained pyrrolidine ring with a pendant primary amine—enable modular derivatization while the extended phenylethyl chain modulates lipophilicity relative to shorter N-substituted analogs.

Why C-(1-Phenethyl-pyrrolidin-3-yl)-methylamine (CAS 91904-23-3) Cannot Be Simply Replaced by In-Class Analogs


Within the family of N-substituted 3-(aminomethyl)pyrrolidines, seemingly minor structural variations produce measurable differences in physicochemical properties that directly impact downstream synthetic utility and pharmacokinetic profiles. The phenylethyl appendage of CAS 91904-23-3 confers a logP of approximately 1.38 [1], which is 0.20 logP units higher than the corresponding 1-benzyl analog (logP ≈1.18) yet 0.49 logP units lower than the regioisomeric 2-(aminomethyl) variant (logP ≈1.87) [2]. This intermediate lipophilicity window is critical for balancing passive permeability and aqueous solubility in CNS-targeted compound libraries. Additionally, the 4 rotatable bonds in the phenylethyl chain [1] versus the 3 rotatable bonds of the benzyl congener introduce differential conformational entropy that can influence target binding thermodynamics. These quantifiable property differences mean that a procurement decision based solely on scaffold class, without considering the specific N-substituent and regioisomeric placement, will yield a building block with fundamentally different ADME and synthetic behavior.

Quantitative Differentiation of [1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine (CAS 91904-23-3) from Closest Analogs


LogP Comparison: Intermediate Lipophilicity vs. 1-Benzylpyrrolidin-3-yl)methanamine

Target compound [1-(2-phenylethyl)pyrrolidin-3-yl]methanamine exhibits a calculated logP of 1.38 [1], positioning its lipophilicity between the shorter N-benzyl analog (logP 1.18, ) and the regioisomeric 2-aminomethyl variant (logP 1.87, [2]). This 0.20 logP increase over the benzyl analog reflects the additional methylene unit in the phenylethyl chain, while the 0.49 logP decrease relative to the 2-position isomer may arise from differences in intramolecular hydrogen bonding or solvation effects.

CNS drug discovery Lipophilicity optimization ADME property tuning

Rotatable Bond Count: Conformational Flexibility vs. 1-Benzylpyrrolidin-3-yl)methanamine

The target compound contains 4 freely rotatable bonds due to the ethylene linker between the phenyl ring and pyrrolidine nitrogen [1]. In contrast, the 1-benzyl analog possesses only 3 rotatable bonds . This additional degree of rotational freedom increases the conformational space available to the phenylethyl side chain, which may enhance adaptability to hydrophobic binding pockets while incurring a higher entropic penalty upon binding.

Conformational entropy Ligand design Binding thermodynamics

Scaffold Validation: The 3-(Aminomethyl)-1-phenylethyl-pyrrolidine Core in Potent 5-HT2 Receptor Antagonists

The 3-(aminomethyl)-1-(2-phenylethyl)pyrrolidine scaffold is the direct precursor to a series of potent, selective 5-HT2 receptor antagonists. Fujio et al. demonstrated that N-[1-(2-phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamide derivatives, synthesized from this amine intermediate, exhibit high affinity for 5-HT2 receptors [1]. The lead compound Y-39241—bearing a closely related (4-fluorophenyl)ethyl N-substituent—showed potent antiplatelet activity both in vitro and in vivo. The free amine CAS 91904-23-3 is the essential building block for accessing this pharmacologically validated chemotype.

5-HT2 receptor CNS pharmacology Antiplatelet therapy

Supply Chain Differentiation: Multi-Vendor Availability and Defined Purity Specifications for CAS 91904-23-3

CAS 91904-23-3 is stocked and supplied by multiple independent vendors with documented purity specifications. Enamine LLC offers the compound at 95% purity [1], AKSci supplies it at ≥95% purity with full quality assurance documentation including SDS and COA , and Santa Cruz Biotechnology lists it as catalog sc-326532 at research-grade purity . The 1-benzyl analog (CAS 229323-07-3) is available at 97% purity from Fluorochem , but the extended phenylethyl variant offers a differentiated property profile that may justify selection even at marginally lower commercial purity.

Chemical procurement Supply chain reliability Quality assurance

Primary Research and Industrial Application Scenarios for [1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine (CAS 91904-23-3)


Design and Synthesis of CNS-Active Compound Libraries Requiring Balanced Lipophilicity

Medicinal chemistry teams targeting CNS indications can utilize CAS 91904-23-3 as a privileged amine building block for parallel library synthesis. Its calculated logP of ~1.38 [1] places it within the optimal CNS drug space (logP 1–3), while the primary amine handle enables rapid diversification via amide coupling, reductive amination, or sulfonamide formation. The phenylethyl N-substituent provides a lipophilicity increment of 0.20 logP units over the benzyl analog [2], which may improve passive BBB permeability without breaching the logP >5 threshold associated with poor developability.

Development of 5-HT2 Receptor Modulators for Cardiovascular and Neuropsychiatric Indications

As demonstrated by Fujio et al. [1], the 3-(aminomethyl)-1-(2-phenylethyl)pyrrolidine scaffold is validated for generating potent and selective 5-HT2 receptor antagonists. The free amine CAS 91904-23-3 serves as the immediate precursor for synthesizing adamantanecarboxamide derivatives with confirmed in vitro receptor affinity and in vivo antiplatelet efficacy. Researchers can procure this intermediate to bypass multi-step pyrrolidine ring construction and directly explore structure-activity relationships around the amine substituent.

Comparative Physicochemical Profiling of Regioisomeric (Aminomethyl)pyrrolidine Building Blocks

The significant logP difference between the 3-aminomethyl (logP 1.38) [1] and 2-aminomethyl (logP 1.87) [2] regioisomers makes CAS 91904-23-3 a valuable probe for studying the impact of amine positioning on molecular properties. Academic and industrial laboratories can systematically compare the ADME profiles, crystal structures, and biological activities of derivatives prepared from both regioisomers to inform rational building block selection in future campaigns.

Process Chemistry and Route Scouting for Pyrrolidine-Containing APIs

Process development groups can evaluate CAS 91904-23-3 as a late-stage intermediate for active pharmaceutical ingredients (APIs) containing the 3-(aminomethyl)-1-phenylethyl-pyrrolidine motif. Its multi-vendor commercial availability at ≥95% purity reduces the need for in-house synthesis of the chiral or achiral pyrrolidine core, allowing resources to be focused on downstream functionalization and salt selection studies.

Technical Documentation Hub

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